2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 2’-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One common synthetic route starts with the preparation of the cyclopentane and isoquinoline precursors, followed by their coupling through a series of reactions such as cyclization, oxidation, and substitution. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, utilizing catalysts, and employing scalable techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: Formation of the spirocyclic structure involves cyclization reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific functional groups introduced or modified.
Scientific Research Applications
2’-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the thiadiazole moiety may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and thiadiazole derivatives. Compared to these compounds, 2’-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H28N4O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-cyclopentyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-30-14-18-25-26-22(31-18)24-20(28)19-16-10-4-5-11-17(16)21(29)27(15-8-2-3-9-15)23(19)12-6-7-13-23/h4-5,10-11,15,19H,2-3,6-9,12-14H2,1H3,(H,24,26,28) |
InChI Key |
ITONORBASIGEKT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5 |
Origin of Product |
United States |
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